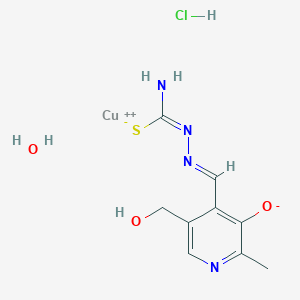
3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es are coordination compounds formed by the reaction of copper ions with thiosemicarbazone ligands. These complexes have garnered significant attention due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The unique ability of thiosemicarbazones to chelate metal ions makes them versatile in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es are typically synthesized by reacting copper salts (such as copper(II) acetate or copper(II) chloride) with thiosemicarbazone ligands in an appropriate solvent. The reaction often involves heating and stirring to ensure complete complexation. For example, a common method involves dissolving the thiosemicarbazone ligand in ethanol, followed by the addition of a copper salt solution. The mixture is then refluxed for several hours to yield the desired complex .
Industrial Production Methods: Industrial production of copper-thiosemicarbazone complexes may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions: 3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es undergo various chemical reactions, including:
Oxidation and Reduction: These complexes can participate in redox reactions, where the copper ion can change its oxidation state.
Substitution Reactions: Ligands in the complex can be substituted by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions often involve the use of competing ligands in an appropriate solvent.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized forms of the complex, while substitution reactions may result in new complexes with different ligands .
科学的研究の応用
3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including the reduction of carbon dioxide to methanol.
Biology: Studied for their potential as antibacterial and antiviral agents.
Medicine: Investigated for their anticancer properties, particularly in the treatment of leukemia and lung cancer
Industry: Utilized in the development of new materials and as components in electronic devices.
作用機序
3-Hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)es can be compared with other metal-thiosemicarbazone complexes, such as those of zinc, nickel, and platinum:
Zinc-Thiosemicarbazone Complexes: Similar in structure but often exhibit different biological activities due to the distinct properties of zinc.
Nickel-Thiosemicarbazone Complexes: Known for their catalytic properties but may have different reactivity compared to copper complexes.
Platinum-Thiosemicarbazone Complexes: Often studied for their anticancer properties, similar to copper complexes, but with different mechanisms of action.
Uniqueness: this compoundes are unique due to their ability to participate in redox reactions and their significant biological activities, making them versatile in various applications .
類似化合物との比較
- Zinc-thiosemicarbazone complexes
- Nickel-thiosemicarbazone complexes
- Platinum-thiosemicarbazone complexes
特性
CAS番号 |
127913-88-6 |
|---|---|
分子式 |
C9H13ClCuN4O3S |
分子量 |
356.29 g/mol |
IUPAC名 |
copper;N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxidopyridin-4-yl]methylideneamino]carbamimidothioate;hydrate;hydrochloride |
InChI |
InChI=1S/C9H12N4O2S.ClH.Cu.H2O/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5;;;/h2-3,14-15H,4H2,1H3,(H3,10,13,16);1H;;1H2/q;;+2;/p-2/b12-3+;;; |
InChIキー |
CRGPKXZHUCZTCF-VJOIEJINSA-L |
SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
異性体SMILES |
CC1=NC=C(C(=C1[O-])/C=N/N=C(/N)\[S-])CO.O.Cl.[Cu+2] |
正規SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
同義語 |
3-hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II) copper-thiosemicarbazone complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















